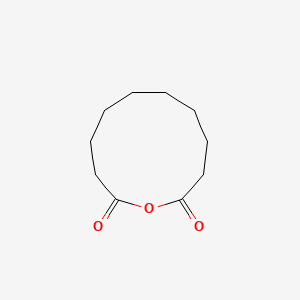

Oxacycloundecane-2,11-dione

Description

Significance of Macrocyclic Compounds in Contemporary Chemical Research

Macrocyclic compounds, which are large ring molecules generally containing 12 or more atoms, hold a significant position in modern chemical research due to their distinct structural characteristics and versatile functionalities. wisdomlib.orgwikipedia.org Their unique three-dimensional architectures enable them to engage with biological targets that are often challenging for traditional small molecules to access. mdpi.com This has made them crucial in diverse fields, including supramolecular chemistry, materials science, and medicine. numberanalytics.com

In supramolecular chemistry, macrocycles are fundamental for studying molecular recognition and self-assembly, as their pre-organized cavities can selectively bind ions and small molecules. wikipedia.org This host-guest chemistry is pivotal for developing advanced materials like sensors and catalysts. numberanalytics.comnumberanalytics.com Furthermore, macrocyclic structures are prevalent in nature, forming the core of many essential biological molecules such as antibiotics and metallocofactors, which inspires the design of new therapeutic agents and drug delivery systems. wikipedia.orgmdpi.com The ability to create structurally diverse macrocycles through advanced synthetic methods continues to expand their application, making them indispensable tools for exploring new chemical frontiers. mdpi.com

Overview of Dioxo-Macrocycles in Organic Synthesis and Polymer Science

Dioxo-macrocycles, a subclass of macrocyclic compounds characterized by the presence of two ketone functionalities within their ring structure, are valuable intermediates in both organic synthesis and polymer science. Their inherent reactivity and structural features make them versatile building blocks for constructing complex molecular architectures and advanced polymeric materials. frontiersin.orgresearchgate.net

In organic synthesis, dioxo-macrocycles serve as precursors for a wide array of more complex natural products. nih.gov The ketone groups provide reactive sites for various transformations, enabling the construction of larger, more intricate molecular frameworks, such as those found in macrolides and macrolactams. nih.gov For instance, the synthesis of certain bioactive macrocycles utilizes dioxinone derivatives as key intermediates to build the macrocyclic core. frontiersin.orgnih.gov

In polymer science, the interest in dioxo-macrocycles often relates to their role as monomers in polymerization reactions. For example, Oxacycloundecane-2,11-dione, also known as Sebacic anhydride (B1165640), is the cyclic anhydride of sebacic acid. molbase.comechemi.com Anhydrides, in general, are a well-established class of monomers for producing polyanhydrides, which are biodegradable polymers with significant applications in the biomedical field, particularly for controlled drug delivery systems. chemicalbook.comnih.govresearchgate.net The ring-opening polymerization (ROP) of macrocyclic monomers is a key strategy for producing polymers with controlled structures and properties. acs.orgresearchgate.net The development of supramolecular polymers has also been driven by the design and synthesis of new macrocycles, highlighting their integral role in advancing polymer chemistry. nih.gov

Research Trajectory and Scholarly Focus for this compound

The scholarly focus on this compound is primarily centered on its identity as Sebacic anhydride , the intramolecularly dehydrated form of sebacic acid. molbase.comechemi.com Its research trajectory is therefore closely linked to the applications of its linear precursor, sebacic acid, and the resulting polymers derived from the anhydride.

Sebacic acid itself is a key monomer used in the production of various polymers, including specific types of nylon and biodegradable polyesters like poly(glycerol sebacate). chemicalbook.comsigmaaldrich.cn Consequently, this compound (sebacic anhydride) is studied as a reactive monomer for creating polyanhydrides . Polyanhydrides are a class of surface-eroding biodegradable polymers extensively investigated for biomedical applications, such as in controlled-release drug delivery systems. nih.govresearchgate.nettandfonline.com For example, a copolymer involving sebacic acid has been utilized in a brain tumor implant for the controlled delivery of chemotherapy agents. chemicalbook.comnih.gov

Specific research on this compound as a distinct chemical entity includes its analytical characterization. For instance, methods for its separation and analysis using high-performance liquid chromatography (HPLC) have been developed. sielc.com This type of research is crucial for quality control and for studying the compound's behavior in various chemical processes. However, the bulk of the research does not focus on the isolated macrocycle's intrinsic properties but rather on its utility as a precursor in polymer synthesis, leveraging the reactivity of the anhydride bond for polymerization. tandfonline.com

Data Tables

Table 1: Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | sielc.com |

| Synonyms | Sebacic anhydride, 1,10-Decanedioic acid anhydride, Sebacic acid anhydride | molbase.comechemi.com |

| CAS Number | 2561-88-8 | sielc.comaksci.com |

| Molecular Formula | C10H16O3 | sielc.comaksci.com |

| EC Number | 219-882-5 | echemi.comsielc.com |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 184.23 g/mol | echemi.comaksci.com |

| Density | 1.028 g/cm³ | echemi.com |

| Boiling Point | 322.7°C at 760 mmHg | echemi.com |

| Flash Point | 148.7°C | echemi.com |

| Refractive Index | 1.448 | echemi.com |

| Topological Polar Surface Area | 43.4 Ų | echemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxacycloundecane-2,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13-9/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOURXVGYNVXQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(=O)OC(=O)CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28803-92-1 | |

| Details | Compound: Sebacic anhydride homopolymer | |

| Record name | Sebacic anhydride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28803-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3062522 | |

| Record name | Oxacycloundecane-2,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2561-88-8 | |

| Record name | Sebacic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2561-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxacycloundecane-2,11-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacycloundecane-2,11-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxacycloundecane-2,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxacycloundecane-2,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Structural Elucidation of Oxacycloundecane 2,11 Dione

Spectroscopic Analysis for Structural Assignment and Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic molecules like Oxacycloundecane-2,11-dione, offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, the molecule's preferred conformation and the relative orientation of its substituents can be established.

The 11-membered ring of this compound is flexible, and the molecule can exist in various conformations. NMR studies, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal the spatial proximity between different protons in the ring, helping to build a model of its most stable shape. The coupling constants (J-values) between adjacent protons provide information about the dihedral angles, further refining the conformational model. For cyclic compounds like this, conformational equilibria are often studied to understand the dynamic nature of the ring system. rsc.orgmdpi.com

Expected ¹H and ¹³C NMR Data for this compound: The following table represents hypothetical, expected chemical shift ranges based on the functional groups present in the molecule. Actual values can vary based on solvent and experimental conditions.

| Nucleus | Position/Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H (Proton) | -CH₂-C=O (alpha to ketone) | 2.2 - 2.6 | Protons adjacent to the ketone carbonyl group are deshielded. |

| -CH₂-O-C=O (alpha to ester oxygen) | 4.0 - 4.4 | Protons adjacent to the ester oxygen are significantly deshielded. | |

| Ring -CH₂- (other methylene (B1212753) groups) | 1.2 - 1.8 | Standard range for aliphatic methylene protons. | |

| ¹³C (Carbon) | C=O (ketone) | 205 - 220 | Characteristic chemical shift for a ketone carbonyl carbon. |

| C=O (ester) | 170 - 180 | Characteristic chemical shift for an ester carbonyl carbon. | |

| -CH₂-O- (alpha to ester oxygen) | 60 - 70 | Carbon atom bonded to the ester oxygen. |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The monoisotopic mass of this compound is 184.109944 g/mol . epa.gov

Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion (M⁺), which can then undergo characteristic fragmentation. The fragmentation of cyclic diones often involves alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements if sterically possible. For this compound, which contains both a ketone and an ester functional group, the fragmentation pattern will be a composite of the typical pathways for these groups. libretexts.org

Expected Fragmentation Patterns in Mass Spectrometry:

| Fragmentation Process | Lost Fragment | Resulting m/z | Notes |

|---|---|---|---|

| Alpha-cleavage at ketone | Alkyl radicals (e.g., C₂H₅, C₃H₇) | M - 29, M - 43, etc. | Cleavage of the C-C bond adjacent to the ketone carbonyl. |

| Cleavage adjacent to ester | -OR, -COOR | Variable | Fragmentation characteristic of the ester group. |

| Ring opening followed by cleavage | Various neutral molecules (e.g., C₂H₄, H₂O) | Variable | Complex rearrangements following the initial ionization. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. edinst.com For this compound, these techniques are crucial for confirming the presence of the two distinct carbonyl groups (ketone and ester) and the ether linkage within the ring.

The IR spectrum is expected to show strong absorption bands for the C=O stretching vibrations. americanpharmaceuticalreview.com Because the ketone and ester carbonyls are in different chemical environments, they should appear as two distinct peaks, although they may overlap. The C-O-C stretching of the ester group will also be a prominent feature. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially in the fingerprint region where the complex vibrations of the carbon skeleton occur. scifiniti.com

Key Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1705 - 1725 | IR (strong), Raman (medium) |

| C=O (Ester) | Stretching | 1735 - 1750 | IR (strong), Raman (medium) |

| C-O-C (Ester) | Stretching | 1000 - 1300 | IR (strong) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR (medium), Raman (strong) |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and analysis of this compound. A reverse-phase (RP) HPLC method is suitable for this moderately polar compound. sielc.com

Method development involves optimizing the mobile phase composition, column type, and detection wavelength. A typical method would use a C18 or a specialized polar-embedded reverse-phase column. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com For analytical purposes, a UV detector set to a low wavelength (around 210 nm) would be appropriate for detecting the carbonyl groups. Method validation would ensure the method is accurate, precise, reproducible, and robust for its intended purpose.

Example HPLC Method Parameters:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 or C18, 3-5 µm particle size | sielc.com |

| Mobile Phase | Acetonitrile and Water with a buffer (e.g., phosphoric acid or formic acid for MS compatibility) | sielc.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate |

| Detection | UV at 210 nm | Based on carbonyl absorbance |

| Temperature | Ambient or controlled (e.g., 25 °C) | For method robustness |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for assessing the purity of this compound and for detecting and identifying volatile trace impurities. The compound must be sufficiently volatile and thermally stable to be analyzed by GC. bdpsjournal.org

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. cabidigitallibrary.org This technique provides excellent separation efficiency and definitive identification of impurities, making it invaluable for quality control.

Typical GC-MS Parameters for Analysis:

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | bdpsjournal.org |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | nih.gov |

| Injector Temperature | 250 - 280 °C | nih.gov |

| Oven Program | Initial temp ~70°C, ramp up to ~300°C | General-purpose program |

| MS Detector | Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550 | bdpsjournal.org |

Reactivity, Derivatization, and Mechanistic Investigations of Oxacycloundecane 2,11 Dione

Ring-Opening Polymerization (ROP) Studies

The conversion of Oxacycloundecane-2,11-dione to high molecular weight polyesters is primarily achieved through ring-opening polymerization (ROP). This process can be initiated by various catalytic systems, including enzymatic and organometallic catalysts.

The initiation of the ROP of macrolactones like this compound can proceed through several mechanisms depending on the catalyst employed. bham.ac.uk

Enzymatic Catalysis: Lipases are effective biocatalysts for the ROP of macrolactones. The proposed mechanism for lipase-catalyzed ROP involves an enzyme-activated monomer pathway. bham.ac.uk In this process, the lipase (B570770) activates the monomer, which is then susceptible to nucleophilic attack by an initiator, often water or an alcohol, to begin the polymerization. This method is advantageous due to its mild reaction conditions and high selectivity, minimizing the formation of by-products. rsc.org

Organocatalysis: A range of organocatalysts, including diphenyl phosphate, have been investigated for the ROP of lactones. rsc.org These catalysts can activate the monomer, facilitating the ring-opening process. The living nature of organocatalytic ROP allows for good control over the polymer's molecular weight and results in a narrow dispersity. rsc.org

Metal-Based Catalysis: Aluminum-salen complexes have shown high efficiency in the ROP of macrolactones, yielding high molecular weight polymers. acs.org The initiation typically occurs via a coordination-insertion mechanism, where the monomer coordinates to the metal center before being inserted into the growing polymer chain. bham.ac.uk This method can lead to rapid polymerization kinetics. acs.org

Table 1: Comparison of Catalytic Systems for Ring-Opening Polymerization of Macrolactones

| Catalyst Type | Initiation Mechanism | Key Advantages |

|---|---|---|

| Lipases | Enzyme-activated monomer | Mild conditions, high selectivity, biocompatible |

| Organocatalysts | Monomer activation | Living polymerization, controlled molecular weight |

| Metal-based | Coordination-insertion | High efficiency, rapid kinetics |

The polymerization of macrolactones such as this compound is influenced by both kinetic and thermodynamic factors.

Kinetics: The rate of ROP for lactones is dependent on the ring size. Medium-sized lactones, including 12-membered rings like this compound, generally exhibit slower polymerization rates compared to smaller, more strained lactones like δ-valerolactone and ε-caprolactone. acs.org In enzymatic polymerizations, the reaction rate can be influenced by factors such as temperature and the presence of water. acs.orgnih.gov For instance, in the lipase-catalyzed polymerization of ω-pentadecalactone, an increase in temperature from 60 to 80 °C led to increased conversion and molecular weight. acs.org

Thermodynamics: The polymerizability of lactones is governed by the change in Gibbs free energy (ΔG_p). The ring strain of the monomer is a significant contributor to the enthalpy of polymerization (ΔH_p). While macrolactones have lower ring strain compared to smaller lactones, polymerization is still thermodynamically favorable. acs.org The equilibrium between the monomer and polymer is a key consideration, especially at higher temperatures where depolymerization can become more significant.

The polymer resulting from the ROP of this compound is poly(11-hydroxyundecanoic acid). The microstructure and molecular weight of this polymer are highly dependent on the polymerization conditions and the catalytic system used.

Molecular Weight: Enzymatic ROP of macrolactones has been shown to produce high molecular weight polyesters. For example, lipase-catalyzed polymerization of ω-pentadecalactone has yielded polymers with number-average molecular weights (Mn) up to 62,000 g/mol . acs.org Similarly, aluminum-salen complexes have produced poly(pentadecalactone)s with Mn values exceeding 150,000 g/mol . acs.org While specific data for poly(11-hydroxyundecanoic acid) is limited, these examples with similar macrolactones indicate the potential for achieving high molecular weights.

Molecular Weight Distribution: The polydispersity index (PDI, M_w/M_n) is a measure of the breadth of the molecular weight distribution. Living polymerization techniques, such as those employing certain organocatalysts, can yield polymers with low PDI values, indicating a narrow distribution. rsc.org In contrast, transesterification side reactions, which can occur at elevated temperatures with some metal-based catalysts, can lead to a broadening of the molecular weight distribution. bham.ac.uk

Crystallinity: Poly(11-hydroxyundecanoic acid) is a semicrystalline polymer. Its crystalline structure has been described as orthorhombic. acs.orgacs.org The degree of crystallinity influences the material's mechanical properties and degradation behavior.

Table 2: Properties of Poly(hydroxyalkanoates) from Macrolactone ROP

| Property | Description | Influencing Factors |

|---|---|---|

| Molecular Weight (Mn) | Average mass of polymer chains | Catalyst type, monomer-to-initiator ratio, reaction time, temperature |

| Polydispersity Index (PDI) | Breadth of molecular weight distribution | Polymerization mechanism (living vs. non-living), side reactions |

| Crystallinity | Degree of ordered structure | Chemical structure of repeating unit, thermal history |

Kinetics and Thermodynamics of Polymerization Processes

Chemical Transformations and Functionalization of this compound

The chemical modification of this compound and its corresponding polymer, poly(11-hydroxyundecanoic acid), offers a route to tailor the material's properties for specific applications.

The ester linkages in poly(11-hydroxyundecanoic acid) are susceptible to hydrolysis, which is the primary mechanism of its degradation. The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of enzymes. The inherent biodegradability of polyhydroxyalkanoates (PHAs) like poly(11-hydroxyundecanoic acid) is a key feature for their use in environmentally friendly and biomedical applications. researchgate.net The stability of these polyesters can be a drawback for applications requiring long-term durability. acs.org

Functionalization of PHAs can be achieved through various chemical modification strategies to introduce new functional groups and alter the polymer's properties. researchgate.netresearchgate.net While specific derivatization of the this compound monomer is not widely reported, methods developed for other PHAs can be considered. These include modifications to introduce reactive groups that can be used for further "click" chemistry reactions or for grafting other molecules onto the polymer backbone. researchgate.net Such functionalization can be used to enhance properties like hydrophilicity, cell adhesion, or to attach therapeutic agents for drug delivery applications. nih.govnih.govgoogle.com

Reactions at Carbonyl Centers and Hydrolytic Stability

Mechanistic Pathways of Rearrangement and Controlled Degradation

The reactivity of this compound is governed by the interplay of its two functional groups: the ester (lactone) and the ketone. The eleven-membered ring provides sufficient flexibility for various conformational arrangements, which can facilitate intramolecular reactions. The mechanistic pathways for the rearrangement and controlled degradation of this macrocyclic dione (B5365651) are influenced by reaction conditions, such as the presence of acid, base, or thermal energy. Plausible pathways include intramolecular cyclizations, ring contractions, and hydrolytic cleavage.

Acid-Catalyzed Pathways

In the presence of an acid catalyst, both the lactone and ketone carbonyl groups can be protonated, enhancing their electrophilicity and susceptibility to nucleophilic attack.

One potential rearrangement pathway involves a transannular aldol-type reaction . Protonation of the ketone at the C-11 position can trigger an intramolecular reaction where the enol form of the lactone carbonyl at C-2 acts as a nucleophile. This can lead to the formation of a bicyclic intermediate. Subsequent dehydration of this intermediate could result in a bicyclic enone-lactone.

Another plausible acid-catalyzed pathway is the hydrolysis of the lactone . Protonation of the ester oxygen is followed by the nucleophilic attack of water, leading to the opening of the macrocycle to form a linear ω-hydroxy keto-carboxylic acid. This process is generally reversible but can be driven to completion under appropriate conditions.

A less common, but possible, rearrangement is a ring contraction mechanism. Following the formation of a protonated bicyclic intermediate, a pinacol-type rearrangement could occur, leading to a contracted ring system, such as a substituted cyclodecane (B1584694) or cyclononane (B1620106) derivative.

Table 1: Hypothetical Product Distribution in Acid-Catalyzed Rearrangement of this compound under Different Conditions.

| Catalyst | Temperature (°C) | Putative Major Product | Plausible Minor Product(s) |

| H₂SO₄ (0.1 M) | 25 | ω-Hydroxy-10-oxoundecanoic acid | Bicyclic enone-lactone |

| BF₃·OEt₂ | 0 | Bicyclic aldol (B89426) adduct | Ring-contracted product |

| TsOH | 80 | Bicyclic enone-lactone | ω-Hydroxy-10-oxoundecanoic acid |

This table presents illustrative data based on general principles of organic reactivity and is not derived from specific experimental results for this compound.

Base-Catalyzed Pathways

Under basic conditions, the most acidic protons are those alpha to the two carbonyl groups. Deprotonation at these positions can initiate several reaction cascades.

The primary and most predictable degradation pathway is the base-catalyzed hydrolysis (saponification) of the lactone . A hydroxide (B78521) ion directly attacks the electrophilic carbon of the ester carbonyl, leading to a tetrahedral intermediate that collapses to yield the corresponding carboxylate and hydroxyl group, resulting in the sodium salt of ω-hydroxy-10-oxoundecanoic acid after workup.

A competing pathway is an intramolecular Claisen or Dieckmann-type condensation . Deprotonation alpha to the ketone (at C-10) could be followed by a transannular attack on the lactone carbonyl (at C-2). This would lead to a bicyclic β-keto ester system. The stability of the resulting bicyclic system would be a determining factor in the feasibility of this pathway.

Table 2: Illustrative Rate Constants for Base-Catalyzed Degradation Pathways.

| Pathway | Base | Concentration (M) | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) |

| Lactone Hydrolysis | NaOH | 0.05 | 1.2 x 10⁻² |

| Intramolecular Condensation | NaOEt | 0.1 | 3.5 x 10⁻⁴ |

| Epimerization at C-10 | LDA | 0.1 | 5.0 x 10⁻³ |

This table contains hypothetical kinetic data to illustrate the relative rates of plausible reaction pathways and is not based on measured values for this compound.

Thermal Pathways

In the absence of catalysts, thermal energy can also induce rearrangements and degradation, often proceeding through radical or pericyclic mechanisms.

Thermal decomposition of macrocyclic esters can lead to various fragmentation products. acs.org For this compound, a potential pathway involves the elimination of smaller, stable molecules. A retro-ene reaction or a concerted elimination could lead to the formation of unsaturated linear compounds. The pyrolysis of esters can also proceed via a four-center elimination of methanol (B129727) to form a ketene, although this is more typical for smaller methyl esters. acs.org

Another possibility is a transannular ene reaction , where a hydrogen atom alpha to one of the carbonyls is transferred to the other carbonyl group, forming a bicyclic alcohol.

The specific products of thermal degradation would be highly dependent on the temperature and pressure, with higher temperatures favoring fragmentation into smaller molecules.

Computational Chemistry and Theoretical Studies on Oxacycloundecane 2,11 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations provide deep insights into molecular properties and reactivity, guiding further experimental work.

Molecular Orbital (MO) theory is a fundamental approach in quantum chemistry that describes electrons in a molecule as occupying molecular orbitals that extend over the entire molecule, rather than being localized on individual atoms. utah.edu This method is crucial for predicting the electronic properties and chemical reactivity of Oxacycloundecane-2,11-dione.

By solving approximations of the Schrödinger equation, MO theory can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For this compound, the electron-withdrawing nature of the two carbonyl groups within the ester functionality would significantly influence the electron distribution. The oxygen atoms of the carbonyl groups and the ester linkage would possess high electron density, making them potential sites for electrophilic attack. Conversely, the carbonyl carbons are electron-deficient and represent likely sites for nucleophilic attack.

Quantum chemical calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites of interaction.

Interactive Table 1: Predicted Electronic Properties of this compound

Below is a table of hypothetical data derived from typical quantum chemical calculations for a molecule with the structure of this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.5 D | Indicates overall molecular polarity, influencing solubility and intermolecular forces. |

| Most Negative ESP | On Carbonyl Oxygens | Predicts sites for interaction with electrophiles or hydrogen bond donors. |

| Most Positive ESP | On Carbonyl Carbons | Predicts primary sites for nucleophilic attack. |

The eleven-membered ring of this compound is highly flexible, allowing it to adopt numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and to map the potential energy landscape that governs their interconversion.

Interactive Table 2: Hypothetical Relative Energies of this compound Conformers

This table presents a simplified, hypothetical energy landscape for the macrocycle. Energies are relative to the most stable conformer (Global Minimum).

| Conformer ID | Putative Geometry | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| C1 | Boat-Chair-Like | 0.00 | ~ 75% |

| C2 | Twist-Boat-Like | 1.25 | ~ 15% |

| C3 | Crown-Like | 2.50 | ~ 5% |

| C4 | Distorted-Chair | 4.00 | < 1% |

Molecular Orbital Theory Applications and Electronic Property Prediction

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum calculations describe static electronic structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. rsc.org An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water or an organic solvent, and calculating the forces between atoms using a force field.

These simulations can reveal:

Flexibility and Dynamics: How the macrocyclic ring flexes, bends, and twists over nanoseconds or microseconds. This provides insight into the transitions between different conformations.

Solvent Interactions: The formation and breaking of hydrogen bonds and other non-covalent interactions between the dione (B5365651) and surrounding solvent molecules. This is crucial for understanding its solubility and behavior in solution.

Structural Stability: MD simulations can assess the stability of the dominant conformers predicted by quantum calculations when subjected to thermal motion. ajchem-a.com

The results from MD simulations are often analyzed to calculate properties like the root-mean-square deviation (RMSD) to track structural changes and the radius of gyration to understand the molecule's compactness over time. ajchem-a.com

In Silico Design and Chemical Space Exploration for Macrocyclic Diones

Computational tools are increasingly used not only to analyze existing molecules but also to design new ones with desired properties and to predict how they might be synthesized. rsc.org

In silico retrosynthesis tools can propose viable synthetic routes to a target molecule like this compound. These programs use databases of known chemical reactions and complex algorithms to work backward from the final structure to simpler, commercially available starting materials. For this compound, a primary disconnection would likely be the ester bond, suggesting a macrocyclization reaction (e.g., Yamaguchi or Shiina macrolactonization) of a corresponding ω-hydroxy acid as the key final step. The software can evaluate the feasibility of different pathways based on predicted reaction yields and potential side reactions, helping chemists design more efficient syntheses. mdpi.comnih.gov

Virtual screening is a computational technique used to search large libraries of chemical structures for molecules with specific desired properties. neuroquantology.com Starting with the this compound scaffold, a virtual library of analogs could be generated by:

Varying the ring size (e.g., creating 10- or 12-membered rings).

Introducing substituents at different positions on the carbon backbone.

Replacing one of the ketone groups with another functional group.

This library of virtual compounds can then be screened in silico for properties such as improved binding affinity to a specific biological target or more favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. ajchem-a.comneuroquantology.com This process allows for the rapid identification of promising new candidates for further development, saving significant time and resources compared to synthesizing and testing each compound individually.

Applications in Materials Science and Advanced Formulations Incorporating Oxacycloundecane 2,11 Dione

Polymer Chemistry and Engineering Applications

The unique structure of Oxacycloundecane-2,11-dione, featuring both an ester and a ketone group within an eleven-membered ring, suggests its potential as a versatile monomer in polymer synthesis.

Synthesis of Novel Poly(ester-ether)s and Copolyesters through Ring-Opening Polymerization

The presence of an ester linkage within the cyclic structure of this compound makes it a theoretical candidate for ring-opening polymerization (ROP), a common method for producing polyesters with controlled architectures. A United States patent (US11777142B2) lists this compound among a series of ether compounds that can undergo ring-opening polymerization to form polyesters. google.com This process would involve the cleavage of the endocyclic ester bond to create a linear polymer chain.

The resulting polymer would inherently be a poly(ester-ether-ketone), a class of polymers known for their desirable thermal and mechanical properties. The incorporation of both ether and ketone functionalities into the polyester (B1180765) backbone could lead to materials with a unique combination of flexibility, polarity, and thermal stability. However, specific catalysts, reaction conditions, and the characterization of polymers derived from this compound have not been detailed in publicly available research.

The table below outlines the theoretical monomer and the potential resulting polymer.

| Monomer Name | Chemical Formula | Polymerization Method | Potential Polymer |

| This compound | C₁₀H₁₆O₃ | Ring-Opening Polymerization (ROP) | Poly(ester-ether-ketone) |

Tailoring Mechanical and Thermal Properties of Polymers via Monomer Incorporation

The copolymerization of this compound with other cyclic ester monomers, such as caprolactone (B156226) or lactide, presents a theoretical avenue for tailoring the properties of the resulting copolyesters. The incorporation of the larger, more flexible eleven-membered ring of this compound could potentially influence several key characteristics of the final polymer:

Increased Flexibility: The long aliphatic chain within the monomer unit could lower the glass transition temperature (Tg) and increase the elasticity of the resulting copolymer.

Modified Crystallinity: The presence of the ketone group and the larger ring size might disrupt the crystalline packing of the polymer chains, leading to materials with lower crystallinity and potentially enhanced biodegradability.

Altered Thermal Stability: The ether linkage could impact the thermal degradation profile of the copolymer.

Currently, there is no published data detailing experimental work on the copolymerization of this compound and the resulting effects on polymer properties.

Advanced Formulations and Delivery Systems

The chemical functionalities of this compound also suggest its potential utility in the formulation of pharmaceuticals and other active compounds.

Investigation as a Solubilizing Agent in Non-Covalent Formulations

A patent application (WO2019089942A1) suggests that this compound, due to its structural similarity to the known solubilizing agent pentadecalactone, would be expected to have similar properties in solubilizing proteasome inhibitors for topical delivery. google.com The combination of a polar ketone group and a relatively non-polar hydrocarbon chain within the same molecule could impart amphiphilic character, enabling it to enhance the solubility of poorly water-soluble drug molecules.

The proposed mechanism would involve the formation of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the this compound molecule and the active pharmaceutical ingredient (API), thereby preventing the API from precipitating out of solution. To date, no specific studies have been published to confirm or quantify the solubilizing efficacy of this compound for any particular compound.

Emerging Applications in Smart Materials and Responsive Systems

The field of smart materials, which respond to external stimuli, is a rapidly growing area of research. The functional groups within this compound present speculative possibilities for its incorporation into such systems. For instance, the ketone group could potentially be modified to introduce stimuli-responsive moieties, or the polymer backbone derived from it could be designed to respond to changes in temperature or pH. However, there is currently no scientific literature that connects this compound to the development of smart materials or responsive systems.

Future Directions and Interdisciplinary Research on Oxacycloundecane 2,11 Dione

Sustainable Synthesis Routes and Utilization of Biorenewable Feedstocks

The chemical industry's shift away from petrochemical-based starting materials has intensified research into sustainable synthesis methods using biorenewable feedstocks. researchgate.net Plant-based materials, such as vegetable oils and cellulose, are becoming increasingly attractive as primary sources for producing high-value chemicals, including macrocyclic lactones. nih.govacs.org

Research Findings:

Valorization of Plant Oils: Vegetable oils, rich in unsaturated fatty acids like oleic acid, serve as a viable and renewable feedstock for creating macrocyclic lactones. nih.govacs.org A prominent strategy involves the derivatization of these fatty acids into long-chain olefinic esters, which can then undergo ring-closing metathesis (RCM) to form various macrocyclic structures. acs.org For instance, olive oil has been successfully utilized to synthesize a range of 12- to 29-membered lactones and dilactones. nih.gov This approach aligns with the principles of green chemistry by turning biomass into valuable industrial products. nih.gov

Catalytic Systems: The success of RCM is heavily dependent on the catalyst used. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs second-generation catalysts, are often employed due to their high reactivity and stability. nih.govacs.org Research also explores the use of more environmentally benign solvents like ethyl acetate (B1210297) in these reactions to minimize the environmental impact. nih.gov

Cellulose-Derived Feedstocks: Cellulose can be processed to yield compounds like the angelica lactone dimer, which can be converted into useful chemical intermediates. science.gov While direct synthesis of oxacycloundecane-2,11-dione from these sources is still an area for development, the established pathways for other lactones demonstrate the potential of this approach. researchgate.net

Table 1: Comparison of Catalytic Approaches for Macrocyclic Lactone Synthesis from Renewable Feedstocks

| Catalytic Method | Feedstock Example | Catalyst Example | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Oleic Acid (from Olive Oil) | Grubbs II Catalyst | High yield, versatile for various ring sizes. acs.org | Cost of ruthenium catalysts, potential for metal contamination. |

| Biocatalysis | Hydroxy Fatty Acids | Candida antarctica lipase (B570770) B | High selectivity, mild reaction conditions. acs.org | Enzyme stability, substrate scope limitations. |

Integration with Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a framework for creating complex and functional systems. thno.org The unique structure of this compound, with its flexible ring and polar ester groups, makes it a candidate for integration into such systems as either a host or a guest molecule.

Research Findings:

Host-Guest Systems: Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate guest molecules within their cavities, altering the guest's properties, such as solubility. thno.orgrsc.org While specific host-guest studies involving this compound are not yet prevalent, its molecular dimensions and polarity suggest it could interact with appropriately sized host molecules. Such interactions are driven by forces like van der Waals interactions and hydrogen bonding. mdpi.com

Stimuli-Responsive Materials: The dynamic and reversible nature of non-covalent bonds is a cornerstone of supramolecular chemistry. thno.org Host-guest complexes can be designed to assemble or disassemble in response to external stimuli like changes in temperature, pH, or the presence of specific chemicals. nih.gov By incorporating this compound into a supramolecular assembly, it may be possible to create novel materials with tunable properties for applications in drug delivery or smart sensors. rsc.orgnih.gov

Self-Assembly: The principles of molecular recognition that govern host-guest interactions also drive the self-assembly of molecules into larger, ordered structures. nptel.ac.in The study of how this compound might self-assemble or co-assemble with other molecules could lead to the development of new liquid crystals or organogels.

Advancements in Analytical and High-Throughput Characterization Techniques

As research into this compound and other macrocycles expands, the need for advanced analytical and characterization methods becomes more critical. These techniques are essential for verifying molecular structures, determining purity, and screening for desired properties in large compound libraries.

Research Findings:

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard technique for the analysis of this compound. sielc.com Reverse-phase HPLC methods using acetonitrile (B52724) and water as the mobile phase can effectively separate the compound. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com The development of ultra-high-performance liquid chromatography (UHPLC) methods offers faster analysis times and higher resolution, which is particularly useful for complex mixtures or for high-throughput applications. researchgate.net

High-Throughput Screening (HTS): In fields like drug discovery and materials science, HTS platforms are used to rapidly evaluate large numbers of compounds. nih.govasm.org For macrocyclic lactones, HTS assays often rely on phenotypic screening, such as monitoring the motility of organisms or measuring metabolic markers like lactate (B86563) production. nih.govasm.org These automated imaging and analysis platforms allow for the efficient identification of bioactive compounds from extensive libraries. asm.orgmdpi.com

Spectroscopic and Structural Analysis: A combination of analytical techniques is often necessary for the complete characterization of complex molecules. journalcsij.com For this compound, this would include Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its detailed chemical structure and X-ray crystallography to determine its three-dimensional shape in the solid state.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Principle | Information Provided | Relevance |

|---|---|---|---|

| HPLC/UHPLC | Differential partitioning between a stationary and a mobile phase. sielc.com | Purity, quantification. sielc.com | Quality control and pharmacokinetic studies. sielc.com |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. researchgate.net | Molecular weight, elemental composition. | Structural confirmation when coupled with HPLC. researchgate.net |

| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed molecular structure and connectivity. | Unambiguous structure elucidation. |

Exploration of New Application Domains in Engineering and Nanoscience

The distinctive properties of macrocyclic compounds, including this compound, open up possibilities for their use in advanced engineering and nanoscience applications. Research in this area focuses on leveraging their molecular architecture to create materials with novel functions.

Research Findings:

Polymer Science: Macrocyclic lactones can serve as monomers in ring-opening polymerization to produce polyesters. mdpi.com These polymers can have unique properties depending on the structure of the monomer. The presence of functional groups within the macrocycle allows for further modification of the resulting polymer, enabling the creation of specialized materials for various engineering applications.

Nanomaterials and Nanomedicine: In nanoscience, supramolecular assemblies based on host-guest chemistry are being explored for the development of "theranostics," materials that combine therapeutic and diagnostic functions. thno.org Macrocyclic hosts can encapsulate therapeutic agents, and the resulting nanoparticles can be designed to release their payload in response to specific biological cues found in diseased tissues. thno.org While still a nascent area for this specific compound, this compound could potentially be a component of such nanostructures, serving as a linker, a guest molecule, or part of a larger, functional macrocyclic host.

Surface Patterning: The self-assembly of molecules on solid surfaces is a key technique in nanoscience for creating patterned materials at the nanoscale. mdpi.com The ability of molecules to form ordered two-dimensional networks through non-covalent interactions can be harnessed to create templates for the growth of other materials or to functionalize surfaces with specific chemical properties. mdpi.com The potential for this compound to participate in such 2D self-assembly is an area ripe for future investigation.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Oleic Acid |

| Ethyl Acetate |

| Acetonitrile |

| Phosphoric Acid |

| Formic Acid |

Q & A

Q. How can researchers confirm the identity of oxacycloundecane-2,11-dione using spectroscopic methods?

To verify the compound's identity, employ a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Compare spectral data with reference libraries such as the NIST Chemistry WebBook, which provides validated spectral profiles for cyclic ketones and lactones. For example, IR peaks around 1750 cm⁻¹ may indicate carbonyl groups in the lactone ring, while NMR signals can confirm cyclic structure and substituent positions. Cross-referencing with synthetic intermediates or commercially available standards is critical .

Q. What are the key steps in synthesizing this compound in laboratory settings?

Synthesis typically involves cyclization of precursor diacids or esters under controlled conditions. A method adapted from bicyclic lactone synthesis includes:

- Using acid-catalyzed intramolecular esterification (e.g., H₂SO₄ or p-toluenesulfonic acid).

- Purifying intermediates via recrystallization or column chromatography.

- Validating intermediate structures at each step using TLC and spectroscopic methods. Ensure reaction optimization by varying temperature and catalyst concentration to maximize yield .

Q. What are the recommended storage conditions to ensure stability of this compound?

Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may hydrolyze the lactone ring or induce side reactions. Stability studies should include periodic purity checks via HPLC or GC .

Q. Which analytical techniques are most effective for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is optimal for quantifying impurities. Gas chromatography-mass spectrometry (GC-MS) can detect volatile byproducts, while thin-layer chromatography (TLC) provides rapid qualitative purity checks. Calibrate instruments using certified reference materials .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point) across studies?

Conduct cross-validation using multiple analytical methods. For example, if melting points vary:

- Perform differential scanning calorimetry (DSC) to assess thermal behavior.

- Compare results with crystallographic data (if available).

- Replicate synthesis and purification protocols from conflicting studies to isolate variables (e.g., solvent traces, polymorphic forms). Statistical tools like ANOVA can identify systematic errors .

Q. What experimental design considerations are critical when studying the reactivity of this compound under varying conditions?

- Control variables : Fix temperature, solvent polarity, and catalyst type while varying reaction time or stoichiometry.

- Safety protocols : Use impervious gloves (EN 374 standard) and fume hoods to handle reactive intermediates .

- Data collection : Employ real-time monitoring (e.g., in situ IR) to track reaction progress. Document all parameters rigorously to ensure reproducibility .

Q. How can solvent selection for reactions involving this compound balance reactivity and safety?

Evaluate solvents using the following criteria:

- Polarity : Dichloromethane or THF for lactone solubility.

- Green chemistry metrics : Prefer ethanol over toluene based on environmental impact assessments.

- Compatibility : Avoid protic solvents (e.g., water) that may hydrolyze the lactone. Conduct preliminary stability tests to rule out solvent-induced degradation .

Q. What statistical approaches are recommended for validating quantitative analysis methods of this compound in complex matrices?

- Precision/accuracy : Perform spike-and-recovery experiments with known concentrations.

- Calibration curves : Use linear regression (R² > 0.99) and report confidence intervals.

- Multivariate analysis : Apply principal component analysis (PCA) to identify matrix interference. Reference methodologies from steroid quantification studies, which employ rigorous cross-validation between techniques like radioimmunoassay and GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.